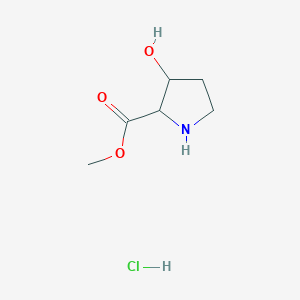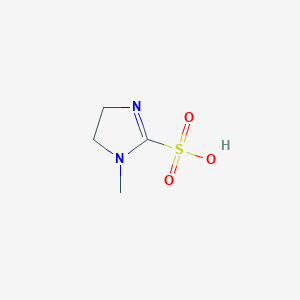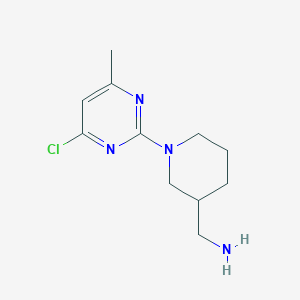
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine is a chemical entity that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, attached to a piperidine ring, which is further connected to a methanamine group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced into the pyrimidine ring through electrophilic substitution reactions using reagents like chlorinating agents and methylating agents.
Formation of Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reaction: The pyrimidine and piperidine rings are coupled together using a suitable linker, often involving nucleophilic substitution reactions.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, forming new derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds, forming Schiff bases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Condensation: Carbonyl compounds like aldehydes or ketones under acidic or basic conditions.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Condensation: Schiff bases.
Applications De Recherche Scientifique
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: can be compared with other pyrimidine derivatives:
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: Similar structure but with a methoxy group instead of a chloro group.
(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol: Similar structure but with a different substitution pattern on the piperidine ring.
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine: Similar structure but with ethoxy and methylthio groups instead of chloro and methyl groups.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H17ClN4 |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17ClN4/c1-8-5-10(12)15-11(14-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7,13H2,1H3 |
Clé InChI |
YTDSWEDSZMFXDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCCC(C2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



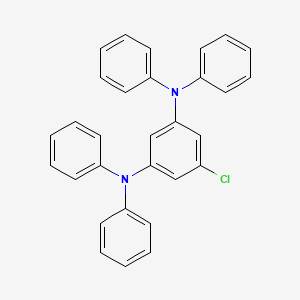

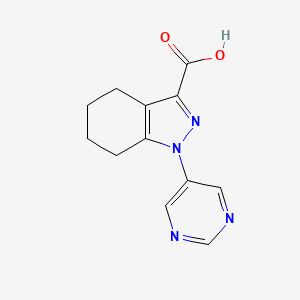
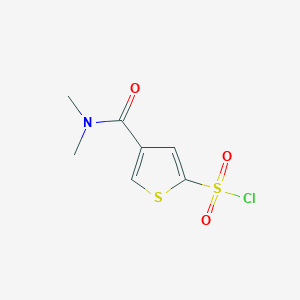

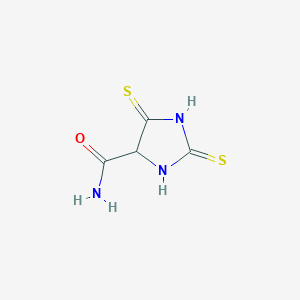
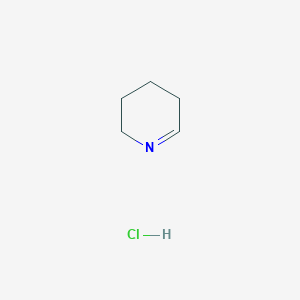
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

